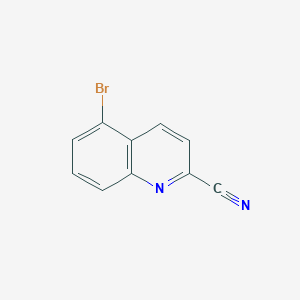

5-Bromoquinoline-2-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-bromoquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-2-1-3-10-8(9)5-4-7(6-12)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVIKOIXOUTCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652865 | |

| Record name | 5-Bromoquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092304-90-9 | |

| Record name | 5-Bromoquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

5-Bromoquinoline-2-carbonitrile is widely used in scientific research due to its versatile chemical properties:

Chemistry: It serves as a building block for the synthesis of various organic compounds.

Biology: It is used in the study of biological systems and as a probe in biochemical assays.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 5-bromoquinoline-2-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds share structural motifs with 5-Bromoquinoline-2-carbonitrile, differing in ring systems, substituent positions, or functional groups. Similarity scores (0.0–1.0) are derived from cheminformatics analyses :

| Compound Name | CAS No. | Molecular Formula | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| 6-Bromo-1H-indole-2-carbonitrile | 1420537-60-5 | C₉H₅BrN₂ | 0.93 | Indole backbone; Br at position 6 |

| 4-Bromo-1H-indole-2-carbonitrile | 955978-74-2 | C₉H₅BrN₂ | 0.91 | Indole backbone; Br at position 4 |

| 6-Bromoisoquinoline-1-carbonitrile | 1082674-24-5 | C₁₀H₅BrN₂ | 0.91 | Isoquinoline backbone; Br at position 6 |

| 5-Bromo-4-methylpyridine-2-carbonitrile | 114969-80-1 | C₆H₄BrN₃ | 0.87 | Pyridine backbone; Br at position 5, methyl at 4 |

| 5-Bromothiophene-2-carbonitrile | 2160-62-5 | C₅HBrNS | 0.67 | Thiophene backbone; Br at position 5 |

Key Comparative Analysis

Electronic and Steric Effects

- Quinoline vs. Indole/Isoquinoline: The quinoline ring’s nitrogen atom at position 1 creates a polarized π-system, enhancing electrophilic substitution reactivity compared to indole or isoquinoline derivatives. Bromination and nitrile placement influence dipole moments and hydrogen-bonding capacity .

- Pyridine Derivatives: 5-Bromo-4-methylpyridine-2-carbonitrile lacks the fused aromatic system of quinoline, reducing steric hindrance but limiting π-π stacking interactions in coordination chemistry .

Solubility and Stability

- Solubility: Quinoline derivatives generally exhibit lower aqueous solubility than pyridine or thiophene analogs due to increased hydrophobicity. Methyl substituents (e.g., 5-Bromo-4-methylpyridine-2-carbonitrile) marginally improve solubility .

- Thermal Stability: 5-Bromoquinoline-2-carbonitrile degrades above 50°C, while thiophene analogs (e.g., 5-Bromothiophene-2-carbonitrile) are more thermally stable but prone to photodegradation .

Biologische Aktivität

5-Bromoquinoline-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-Bromoquinoline-2-carbonitrile is characterized by a bromine atom at the 5-position and a cyano group at the 2-position of the quinoline ring. Its chemical structure is represented as follows:

- Chemical Formula : C₉H₆BrN

- Molecular Weight : 212.06 g/mol

The presence of the bromine atom enhances its reactivity, while the cyano group contributes to its biological activity by enabling interactions with various molecular targets.

Antimicrobial Activity

Research indicates that 5-bromoquinoline derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial and fungal strains. For instance, a comparative study showed that derivatives of 5-bromoquinoline-2-carbonitrile were effective against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Penicillin | 32 |

| Escherichia coli | 16 | Ampicillin | 64 |

| Candida albicans | 4 | Fluconazole | 16 |

Antitumor Activity

5-Bromoquinoline-2-carbonitrile has also been investigated for its potential antitumor effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

In one study, the compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 20 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of 5-bromoquinoline-2-carbonitrile against several viral strains. A notable study reported its effectiveness against Enterovirus D68 (EV-D68), with an EC50 (effective concentration for 50% inhibition) value significantly lower than that of traditional antiviral agents.

The biological activity of 5-bromoquinoline-2-carbonitrile is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- DNA Interaction : It can intercalate into DNA, disrupting replication processes in both bacterial and cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with a formulation containing 5-bromoquinoline-2-carbonitrile resulted in significant improvement in infection control compared to standard therapies.

Case Study 2: Cancer Treatment

In a preclinical study on mice with induced tumors, administration of the compound led to a reduction in tumor size by approximately 40% after four weeks of treatment, showcasing its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.